CPF4, PDE-FRET-Sensor

説明

CPF4, PDE-FRET-Sensor is an enzyme-cleavable FRET sensor molecule used for the ratiometric measurement of Phosphodiesterase activity .

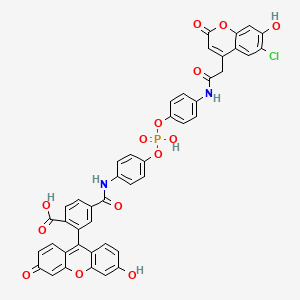

Molecular Structure Analysis

This compound has a complex molecular structure with a total of 97 bonds, including 69 non-H bonds, 40 multiple bonds, 11 rotatable bonds, 10 double bonds, 30 aromatic bonds, 8 six-membered rings, and 3 ten-membered rings . It contains 1 carboxylic acid (aromatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic), 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

This compound has a molecular formula of C44H28ClN2O14P . It contains a total of 90 atoms, including 28 Hydrogen atoms, 44 Carbon atoms, 2 Nitrogen atoms, 14 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom .科学的研究の応用

Diagnostic and Monitoring Applications

CPF4 and PDE-FRET sensors have emerged as significant tools in the field of diagnostics and monitoring within biological systems. These sensors, based on the principle of Fluorescence Resonance Energy Transfer (FRET), have proven to be crucial in detecting and monitoring various biological processes.

Disease-Related Biomarkers Detection CPF4, a ratiometric fluorescent sensor molecule for phosphodiesterase activity based on FRET, exhibits significant spectral shifts upon interaction with its target molecules. This quality makes it an efficient tool for detecting disease-related genes and biomarkers. The energy transfer mechanism in CPF4, involving a coumarin donor and a fluorescein acceptor, is leveraged for the detection of disease-related genes, including DNA single nucleotide polymorphisms, methylation, and mutation. The specific conformation-sensitive properties of related compounds are also utilized for developing diagnostic methods toward bacteria and cancer cells. The high dynamic range and signal amplification effect offered by these sensors amplify their diagnostic capabilities significantly (Wang & Lv, 2013) (Takakusa et al., 2002).

Intracellular cGMP Monitoring The temporal and spatial resolution attained with CPF4 and related FRET sensors are superior to existing techniques, allowing direct recording and imaging of rapid signaling events in living mammalian cells. This is especially relevant in monitoring cyclic GMP (cGMP) based on cGMP binding domains from cGMP-dependent protein kinase I (GKI) and from phosphodiesterases (PDEs). The high sensitivity and real-time monitoring capability make these sensors invaluable for biological research and medical diagnostics (Nikolaev, Gambaryan, & Lohse, 2005).

Strain and Stress Monitoring

CPF4 and PDE-FRET sensors have also found applications in the field of material sciences and engineering, particularly in the development of sensitive strain sensors for various applications.

Porous Strain Sensor Development In the realm of wearable technology and electronic skins, CPF4-based sensors have been instrumental in creating devices with excellent linearity, wide strain range, and minimal electrical hysteresis. These qualities are crucial for real-time monitoring of human motions, highlighting the sensor's potential in various practical applications, including health monitoring systems and human-machine interfaces (Xia et al., 2021).

Stress Monitoring in Cellular Structures FRET-based sensors have been utilized to measure gradients of constitutional stresses in cellular structures, such as actinin and actin in stem cells. This application is significant in understanding cellular mechanics and can be pivotal in stem cell research, shedding light on stress changes during differentiation and dedifferentiation processes (Meng, Guo, & Sachs, 2014).

作用機序

Target of Action

The primary target of CPF4, PDE-FRET-Sensor is phosphodiesterase . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .

Mode of Action

This compound is an enzyme-cleavable FRET sensor molecule for the ratiometric measurement of phosphodiesterase activity . It is designed with a coumarin donor, a fluorescein acceptor, and two phenyl linkers having the phosphodiester moiety interposed between them . When phosphodiesterase is present, it cleaves the phosphodiester group in CPF4, leading to an increase in the donor fluorescence and a decrease in the acceptor fluorescence . This change in fluorescence can be used to detect and quantify the activity of phosphodiesterase .

Biochemical Pathways

This compound affects the cyclic nucleotide signaling pathway by providing a means to measure the activity of phosphodiesterases . Phosphodiesterases play a crucial role in the cyclic nucleotide signaling pathway by hydrolyzing cAMP and cGMP, second messenger molecules that are involved in a variety of physiological processes .

Pharmacokinetics

It is known that the compound is soluble in dmso . This solubility could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound results in a change in fluorescence that corresponds to the activity of phosphodiesterases . This allows for the real-time monitoring of phosphodiesterase activity with high sensitivity . The resulting data can provide valuable insights into the role of phosphodiesterases in various physiological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a desiccated state at +4 degrees Celsius in the dark to maintain its stability . Furthermore, the fluorescence measurements can be affected by the pH and temperature of the solution, as well as the presence of other fluorescent compounds. Therefore, these factors should be carefully controlled during experiments to ensure accurate and reliable results.

Safety and Hazards

特性

IUPAC Name |

4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPYIGFTWKHIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClN2O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

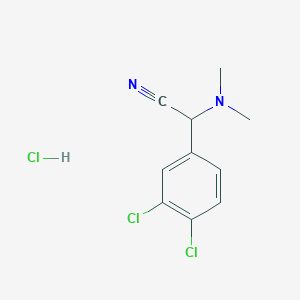

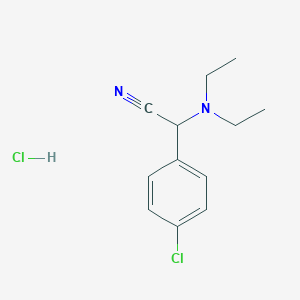

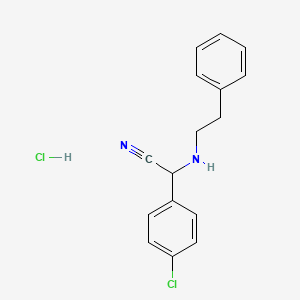

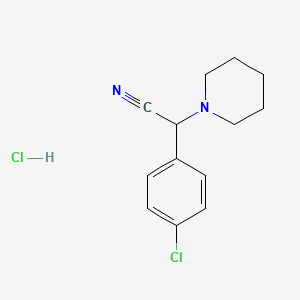

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)

![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)

![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)